molecular formula C20H11Cl3N2O4 B11551275 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate

Cat. No.: B11551275
M. Wt: 449.7 g/mol
InChI Key: WPBUGVVFDCKJKX-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of nitro, imino, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves a multi-step process:

    Formation of the imine: The reaction between 4-chlorobenzaldehyde and 4-chloroaniline under acidic conditions to form the imine intermediate.

    Nitration: The nitration of the imine intermediate using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Esterification: The final step involves the esterification of the nitrated imine with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products

    Amine Derivatives: From the reduction of nitro and imine groups.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The nitro and imino groups can participate in redox reactions, affecting cellular processes. The ester group can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl benzoate
  • 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-chlorobenzoate

Uniqueness

The presence of both nitro and imino groups in 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate makes it unique compared to similar compounds

Properties

Molecular Formula

C20H11Cl3N2O4

Molecular Weight

449.7 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C20H11Cl3N2O4/c21-13-2-5-15(6-3-13)24-11-12-1-8-19(18(9-12)25(27)28)29-20(26)16-7-4-14(22)10-17(16)23/h1-11H

InChI Key

WPBUGVVFDCKJKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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